1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one

Alpha-1 adrenoceptor antagonist Structure-Activity Relationship Cardiovascular pharmacology

This compound is a privileged N-arylpiperazine amide with a unique 4-phenoxybutanoyl chain, critical for high-affinity 5-HT1A and α1 receptor binding. Unlike generic analogs, its carbonyl-constrained linker enables functional selectivity studies in isolated tissue assays, addressing ligand bias in adrenergic receptors. It serves as a key intermediate for developing serotonergic probes without D2-related toxicity. Ideal for medicinal chemistry teams comparing against Fluanisone to optimize antipsychotic profiles.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
Cat. No. B4688626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCCOC3=CC=CC=C3
InChIInChI=1S/C21H26N2O3/c1-25-20-11-6-5-10-19(20)22-13-15-23(16-14-22)21(24)12-7-17-26-18-8-3-2-4-9-18/h2-6,8-11H,7,12-17H2,1H3
InChIKeyPCVIGSXNJARVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one Is a Differentiable N-Arylpiperazine Amide for Targeted CNS Probe Procurement


1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one (Molecular Formula: C21H26N2O3) is a synthetic N-arylpiperazine amide derivative that functions as a privileged scaffold in neuropsychiatric drug discovery. Its structure embeds the 1-(2-methoxyphenyl)piperazine pharmacophore, which is critically implicated in high-affinity binding to serotonergic (5-HT1A) and adrenergic (α1) receptors, as evidenced by potent ligand series in peer-reviewed literature [1]. The compound’s specific combination of a terminal phenoxybutanoyl chain via a 4-carbon amide linker distinguishes it from classical butyrophenone antipsychotics such as fluanisone, and positions it as a versatile intermediate for developing receptor subtype-selective agents with potentially reduced off-target polypharmacology.

Procurement Risk Alert: Receptor Selectivity Cliffs in 2-Methoxyphenylpiperazine Amides Preclude Simple Analogue Interchange


Generic substitution within the 2-methoxyphenylpiperazine class is scientifically contraindicated due to extreme sensitivity of receptor subtype binding and functional activity to minor N4-substituent variations. In Marona et al. (2011), a sub-series of 1,4-substituted piperazines displayed a >370-fold range in α1-adrenoceptor affinity (Ki from 2.1 nM to >781 nM) and significant shifts in α1/α2 selectivity solely through alterations in the terminal phenoxyalkyl appendage [1]. Consequently, the precise length and electronic character of the 4-phenoxybutanoyl linker in the target compound generate a unique efficacy and selectivity signature that cannot be replicated by non-carbonyl isosteres, positional isomers, or benzyl-substituted analogs.

Quantitative Comparator Evidence: Differentiating 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one from Closest CNS Analogues


Alpha-1 Adrenoceptor Affinity vs. Marona 2011 Compound Series: Impact of the Amide Linker

The target compound’s central differentiator is its amide (4-oxobutanoyl) linkage to the terminal phenoxy group. In the landmark Marona et al. (2011) series, the most analogous 1-(phenoxyalkyl)-4-(2-methoxyphenyl)piperazines lacking the carbonyl group achieved potent α1-adrenoceptor binding (Ki = 2.1–13.1 nM) but exhibited structurally-dependent functional antagonism (pA2 range 7.868–8.807) [1]. The insertion of a carbonyl in the target compound increases the amide’s conformational constraint, which has been shown in similar arylpiperazine chemotypes to modulate the ratio of binding affinity to functional antagonism by altering the interaction with transmembrane domain polar networks. This positions the target compound as a tool to decouple receptor occupancy from in vitro efficacy, a property not achievable with the direct alkyl-linked series 1-5 in Marona’s work.

Alpha-1 adrenoceptor antagonist Structure-Activity Relationship Cardiovascular pharmacology

5-HT1A vs. Alpha-1 Selectivity Window: Rationalizing Polypharmacology Through the N4-Substituent

The 2-methoxyphenylpiperazine scaffold is a known pharmacophore for the 5-HT1A receptor (pKi ~6.6–6.9 for the unsubstituted parent) [1]. NAN-190, a prototypical 5-HT1A antagonist with a 4-carbon butyl linker to a phthalimido group (Ki = 1.10 nM for 5-HT1A), exhibits on-target hypothermia but also α1-adrenoceptor blockade in vivo [2]. The target compound’s 4-phenoxybutanoyl chain introduces a carbonyl dipole absent in NAN-190’s alkyl linker. This dipole has been demonstrated in analogous heteroaryl amide series to enhance 5-HT1A affinity while reducing α1-adrenergic binding by disfavouring the α1 receptor’s lipophilic accessory pocket required for optimal antagonist activity [3]. This creates a differentiated selectivity window for serotonergic probing with minimized adrenergic crosstalk.

5-HT1A receptor Polypharmacology Antidepressant lead optimization

Sigma-1 Receptor Pharmacophore Compliance vs. Haloperidol: Exploring Non-Dopaminergic CNS Targeting

The validated sigma-1 receptor (S1R) pharmacophore requires a positive ionizable feature (the piperazine nitrogen) and two hydrophobic features separated by a defined distance [1]. The target compound’s 2-methoxyphenyl group maps to the primary hydrophobic site, while the phenoxybutanoyl chain projects into the secondary hydrophobic/excluded volume region. This architecture is analogous to high-affinity S1R ligands discovered through pharmacophore-guided synthesis (Ki values of 4.8–2.6 nM for haloperidol) [1]. Unlike haloperidol, which carries significant D2 receptor blockade contributing to extrapyramidal side effects, the target compound’s N-arylpiperazine (absent the butyrophenone carbonyl of haloperidol) is structurally predisposed to lower dopamine receptor affinity, offering a cleaner S1R probing tool.

Sigma-1 receptor Neuroprotection Pharmacophore modeling

Differentiation from Fluanisone (4-Fluorophenyl Analog): Profound Impact of Aryl Ring Electronic Character on CNS Polypharmacology

Fluanisone (1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one) is the closest clinical butyrophenone comparator, differing only by a 4-fluorophenyl in place of the 4-phenoxy group [1]. While Fluanisone is a marketed antipsychotic with sedative properties and D2/5-HT2A antagonist activity, the target compound’s phenoxy substituent introduces a distinct electronic and hydrogen-bond acceptor character. In phenoxyalkylamine series, this oxygen atom has been demonstrated to significantly shift polypharmacology: compound 10b with a phenoxy linker showed potent dual 5-HT2/D2 inhibition, whereas structural isomers exhibited markedly different profiles [2]. Replacing the 4-fluorophenyl with the more electron-rich phenoxy group is predicted to attenuate D2 binding while preserving or enhancing 5-HT1A and α1 interactions, creating a CNS probe with a divergent antipsychotic-like signature that minimizes motor side effects.

Fluanisone Structural comparison Butyrophenone alternative

High-Value Procurement Applications for 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one Based on Verified Differentiation Evidence


Investigating α1-Adrenoceptor Subtype Functional Selectivity with a Conformationally Constrained Amide Probe

Following the SAR established by Marona et al. (2011) where alkyl-linked analogs showed varying pA2 values (7.868–8.807), this compound’s unique carbonyl-constrained linker can be used in isolated rat aorta assays to dissect the structural determinants of α1-adrenoceptor functional antagonism independent of binding affinity [1]. This addresses a critical gap in understanding ligand bias at adrenergic receptors.

Development of Biased 5-HT1A Receptor Ligands with Attenuated α1-Adrenergic Activity

As demonstrated with NAN-190 (5-HT1A Ki = 1.10 nM) where in vivo hypothermia is partly mediated by α1-adrenoceptor blockade, the amide-containing phenoxybutanoyl chain is structurally optimized to exploit the SAR principles from 5-HT1A/α1 selectivity studies [2][3]. This compound serves as a key intermediate for synthesizing high-selectivity serotonergic probes suitable for in vivo antidepressant and anxiolytic screening models without confounding cardiovascular effects.

Building a Sigma-1 Receptor Tool Compound Library Free of Dopaminergic Interference

The compound conforms to the validated S1R linear ligand pharmacophore identified by Lombardo et al. (2024) but critically lacks the butyrophenone D2 pharmacophore of haloperidol [4]. It is optimally positioned for radioligand displacement assays using [3H]-(+)-pentazocine to identify novel S1R ligands devoid of D2 affinity, supporting neuroprotection and pain research programs where chronic haloperidol’s extrapyramidal toxicity is unacceptable.

SAR Exploration of the Phenoxy-for-Fluorophenyl Bioisosteric Replacement in Antipsychotic Leads

By directly comparing this compound against the clinical candidate Fluanisone, medicinal chemistry teams can quantify the impact of 4-phenoxy substitution on dopamine D2, serotonin 5-HT2A, and sigma-1 receptor binding profiles [5][6]. This head-to-head evaluation is essential for advancing next-generation antipsychotics that maintain efficacy while improving the motor side-effect profile associated with classical butyrophenones.

Quote Request

Request a Quote for 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.